Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
Overview
Description
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate is a chemical compound with the molecular formula C7H14BF3KN. It is a member of the organoboron family, characterized by the presence of a boron atom bonded to organic groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylpiperidine+BF3+KOH→Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro((4-methylpiperazin-1-yl)methyl)borate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other similar compounds, it offers advantages in terms of moisture and air stability, making it a preferred reagent in various chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-[(4-methylpiperidin-1-yl)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-2-4-12(5-3-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYLZCDXJYCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCC(CC1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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